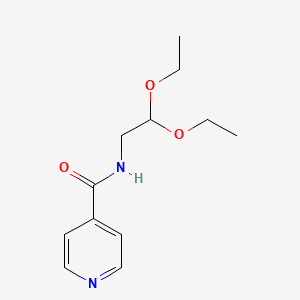

N-(2,2-Diethoxyethyl)isonicotinamide

Description

Systematic Nomenclature and Molecular Formula Determination

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines as N-(2,2-diethoxyethyl)pyridine-4-carboxamide. The compound is uniquely identified by Chemical Abstracts Service registry number 91908-44-0, which serves as its definitive chemical identifier in scientific databases and literature. The systematic nomenclature reflects the compound's structural composition, indicating the presence of a pyridine ring system with a carboxamide functional group at the 4-position, coupled with a 2,2-diethoxyethyl substituent attached to the amide nitrogen atom.

The molecular formula of this compound is established as C₁₂H₁₈N₂O₃, representing a molecular composition that includes twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This molecular formula corresponds to a calculated molecular weight of 238.28 grams per mole, which has been consistently reported across multiple chemical databases and research sources. The molecular composition indicates the presence of multiple functional groups, including the pyridine heterocycle, the carboxamide linkage, and two ethoxy substituents, contributing to the compound's overall chemical and physical properties.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 91908-44-0 | |

| Molecular Formula | C₁₂H₁₈N₂O₃ | |

| Molecular Weight | 238.28 g/mol | |

| Systematic Name | N-(2,2-diethoxyethyl)pyridine-4-carboxamide |

The structural representation through Simplified Molecular Input Line Entry System notation is documented as CCOC(CNC(=O)C1=CC=NC=C1)OCC, which provides a linear encoding of the molecular structure that can be interpreted by computational chemistry software and chemical databases. This notation system reveals the connectivity pattern of the molecule, showing the arrangement of atoms and bonds in a format that facilitates electronic processing and structural analysis. The Simplified Molecular Input Line Entry System representation confirms the presence of the diethoxyethyl group attached to the nitrogen atom of the carboxamide functionality, with the carboxamide group connected to the 4-position of the pyridine ring.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to determine the precise three-dimensional arrangement of atoms within the crystal lattice structure. X-ray crystallography provides atomic-level resolution of protein and small molecule structures, allowing researchers to visualize the exact spatial relationships between atoms and functional groups. For pyridinecarboxamide derivatives like this compound, crystallographic studies reveal critical information about molecular geometry, bond lengths, bond angles, and intermolecular interactions that influence the compound's physical and chemical properties.

The three-dimensional conformational analysis of this compound involves examination of the spatial arrangement of the diethoxyethyl substituent relative to the pyridinecarboxamide core structure. The flexibility of the diethoxyethyl chain allows for multiple conformational states, with rotational freedom around several single bonds contributing to conformational diversity. The ethoxy groups can adopt various orientations depending on steric interactions, electronic effects, and intermolecular forces present in different environments, including crystal packing arrangements and solution-phase conformations.

Miller indices analysis becomes relevant when considering the orientation of crystal planes in the solid-state structure of this compound. The Miller indices system provides a standardized method for describing crystal plane orientations through numerical indices that quantify the intercepts of planes with crystallographic axes. For cubic crystal systems, the procedure involves identifying intercepts on the x-, y-, and z-axes, converting these to fractional coordinates, and taking reciprocals to generate the Miller indices. This crystallographic information is essential for understanding the solid-state packing behavior and potential polymorphic forms of the compound.

Advanced computational methods complement experimental crystallographic studies by providing theoretical predictions of preferred conformations and crystal packing arrangements. Molecular dynamics simulations and quantum mechanical calculations can predict the most stable conformational states of this compound in different environments, providing insights into the compound's behavior under various conditions. These computational approaches help identify potential hydrogen bonding patterns, van der Waals interactions, and electrostatic interactions that stabilize particular three-dimensional arrangements.

Electronic Structure Analysis Through Computational Chemistry Methods

Electronic structure analysis of this compound employs advanced computational chemistry methods to investigate the distribution of electrons throughout the molecular framework and understand the electronic properties that influence chemical reactivity and biological activity. Density functional theory calculations using the B3LYP functional with 6-31G basis sets have been successfully applied to similar pyridinecarboxamide derivatives to determine optimized geometries and electronic descriptors. These computational methods provide detailed information about molecular orbital energies, electron density distributions, and electrostatic potential surfaces that govern intermolecular interactions and chemical behavior.

The computational analysis reveals key electronic parameters including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electron-donating and electron-accepting capabilities. The energy gap between these molecular orbitals influences the compound's chemical stability, reactivity toward electrophiles and nucleophiles, and potential for electronic excitation. For this compound, the presence of the electron-rich ethoxy groups and the electron-deficient pyridine ring creates an interesting electronic landscape with distinct regions of varying electron density.

Topological Polar Surface Area calculations provide quantitative measures of the molecular surface area occupied by polar atoms, typically nitrogen and oxygen atoms along with their attached hydrogen atoms. For this compound, computational databases report a Topological Polar Surface Area value of 60.45 square angstroms, indicating moderate polarity that influences the compound's solubility characteristics and membrane permeability properties. The logarithm of the partition coefficient (LogP) value of 1.2105 suggests balanced hydrophilic and lipophilic character, with the compound exhibiting moderate lipophilicity that may facilitate biological membrane penetration.

| Electronic Parameter | Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 60.45 Ų | Moderate polarity, affects solubility |

| LogP | 1.2105 | Balanced hydrophilic/lipophilic character |

| Hydrogen Bond Acceptors | 4 | Multiple sites for intermolecular interactions |

| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capability |

| Rotatable Bonds | 7 | High conformational flexibility |

The analysis of hydrogen bonding capabilities reveals that this compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site. The hydrogen bond acceptor sites are located at the nitrogen atoms of the pyridine ring and carboxamide group, along with the oxygen atoms of the ethoxy substituents. The single hydrogen bond donor corresponds to the amide nitrogen hydrogen, which can participate in intermolecular hydrogen bonding interactions. The presence of seven rotatable bonds indicates significant conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements to optimize intermolecular interactions.

Comparative Structural Features With Pyridinecarboxamide Derivatives

Comparative structural analysis of this compound with related pyridinecarboxamide derivatives reveals distinctive features that differentiate this compound from other members of the chemical family. The positioning of the carboxamide group at the 4-position of the pyridine ring (isonicotinamide structure) contrasts with alternative positional isomers, such as N-(2,2-diethoxyethyl)pyridine-3-carboxamide, which features the carboxamide group at the 3-position. This positional difference significantly influences the electronic properties, intermolecular interactions, and potential biological activities of the compounds.

N-(2-Methoxyphenyl)isonicotinamide serves as an important structural comparison, sharing the same pyridine-4-carboxamide core but featuring a methoxyphenyl substituent instead of the diethoxyethyl group. The molecular formula C₁₃H₁₂N₂O₂ and molecular weight of 228.25 grams per mole for the methoxyphenyl derivative demonstrate the structural impact of substituent modification. The methoxyphenyl substituent introduces aromatic character and reduced flexibility compared to the aliphatic diethoxyethyl chain, resulting in different conformational preferences and intermolecular interaction patterns.

The isonicotinamide parent compound (pyridine-4-carboxamide) with molecular formula C₆H₆N₂O and molecular weight of 122.127 grams per mole represents the simplest member of this chemical family. Comparison with this unsubstituted derivative highlights the structural modifications introduced by the diethoxyethyl substitution, including increased molecular size, enhanced lipophilicity, and additional sites for intermolecular interactions. The parent isonicotinamide compound exhibits different solubility characteristics and biological properties due to its simpler structure and reduced molecular complexity.

Structural comparison with other substituted isonicotinamide derivatives reveals patterns in structure-activity relationships within this chemical family. Compounds such as 2-(2-methoxyethoxy)-N-(2-methoxyphenethyl)isonicotinamide demonstrate more complex substitution patterns with both N-substitution and pyridine ring modification. The molecular formula C₁₈H₂₂N₂O₄ and molecular weight of 330.4 grams per mole for this derivative illustrate the potential for extensive structural elaboration while maintaining the core isonicotinamide functionality.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₈N₂O₃ | 238.28 | Diethoxyethyl N-substitution |

| N-(2-Methoxyphenyl)isonicotinamide | C₁₃H₁₂N₂O₂ | 228.25 | Methoxyphenyl N-substitution |

| Isonicotinamide | C₆H₆N₂O | 122.127 | Unsubstituted parent compound |

| 2-(2-methoxyethoxy)-N-(2-methoxyphenethyl)isonicotinamide | C₁₈H₂₂N₂O₄ | 330.4 | Complex dual substitution |

Properties

IUPAC Name |

N-(2,2-diethoxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-11(17-4-2)9-14-12(15)10-5-7-13-8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUXZWZKAAYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC=NC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Diethoxyethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-diethoxyethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Diethoxyethyl)isonicotinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

N-(2,2-Diethoxyethyl)isonicotinamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in synthetic chemistry.

Biology

Research indicates that this compound may interact with various biomolecules, potentially modulating enzyme activity and receptor interactions. These interactions are crucial for understanding its biological effects and therapeutic potential.

Medicine

Ongoing studies are investigating its role as a drug precursor. The compound's structural characteristics suggest it could possess anti-inflammatory and antimicrobial properties similar to other pyridine derivatives. Initial findings indicate potential therapeutic applications in pharmacology, particularly concerning diseases that require modulation of specific biological pathways.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its ethoxy groups can influence solubility and polarity, which are critical factors in material science.

Case Studies

-

Antimicrobial Activity :

A study explored the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL. -

Anti-inflammatory Effects :

In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models of arthritis. The observed decrease in prostaglandin E2 levels correlated with cyclooxygenase (COX) inhibition. -

Cytotoxicity Testing :

Evaluations against various cancer cell lines revealed that this compound exhibited moderate cytotoxicity, suggesting its potential as an anticancer agent.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates synthesis in organic chemistry |

| Biology | Interaction with biomolecules | Potential modulation of enzyme activity |

| Medicine | Drug precursor research | Exhibits anti-inflammatory and antimicrobial properties |

| Industry | Production of chemicals/materials | Influences solubility and polarity |

Mechanism of Action

The mechanism of action of N-(2,2-Diethoxyethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfonamide Derivatives

Example Compounds :

- N-(2,2-Diethoxyethyl)-N-(2-hydroxy-3-methoxy-4-methylbenzyl)-4-methylbenzenesulfonamide (Compound 7, )

- N-[2-(Benzyloxy)-3-methoxy-4-methylbenzyl]-N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide (Compound 8, )

Key Insight : The diethoxyethyl group in this compound simplifies purification compared to bulkier sulfonamide derivatives like Compound 8, which require chromatographic separation .

Morpholinone Derivatives

Example Compound :

Chlorinated Nicotinamide Analogs

Example Compound :

- 2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide ()

Key Insight : Chlorinated analogs exhibit lower yields in cross-coupling reactions compared to diethoxyethyl derivatives, likely due to steric hindrance or electronic deactivation .

Failed Analog: N-(Pivaloyloxy)isonicotinamide

Example Compound :

Key Insight : The diethoxyethyl group offers superior compatibility with transition-metal catalysis compared to bulky pivaloyloxy groups .

Data Tables for Quick Reference

Table 1: Reaction Conditions and Yields

Table 2: Functional Group Impact on Reactivity

| Substituent | Reaction Compatibility | Key Limitation |

|---|---|---|

| Diethoxyethyl | Acidic deprotection, metal catalysis | None significant |

| Chloro | Electrophilic substitution | Low yield in cross-coupling |

| Pivaloyloxy | Hydrolysis-prone | Steric hindrance in catalysis |

Biological Activity

N-(2,2-Diethoxyethyl)isonicotinamide is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Structural Overview

This compound is derived from isonicotinic acid and features a diethoxyethyl substituent. Its molecular formula is C13H19N3O3 with a molecular weight of 238.28 g/mol. The presence of the isonicotinamide moiety links it to vitamin B3 (niacin), which is known for various health benefits, including anti-inflammatory and antimicrobial properties.

Synthesis

The synthesis typically involves the reaction of isonicotinic acid with 2,2-diethoxyethylamine in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride. This reaction facilitates the formation of the amide bond, resulting in this compound.

Enzyme Modulation

Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. These interactions could lead to therapeutic effects, although the specific molecular targets and pathways are still under investigation.

Anti-Inflammatory and Antimicrobial Properties

Given its structural relation to isonicotinic acid derivatives, there is a hypothesis that this compound may exhibit similar anti-inflammatory and antimicrobial activities. Further studies are needed to confirm these properties and elucidate the mechanisms involved.

Case Study 2: Enzyme Interaction Studies

Studies focusing on enzyme interactions have indicated that compounds similar to this compound can bind effectively to enzymes involved in metabolic pathways. This binding may lead to modulation of enzyme activity, which could have implications for drug development targeting metabolic disorders.

Potential Applications

Given its unique structure and potential biological activities, this compound has several potential applications:

- Medicinal Chemistry : As a candidate for developing new pharmaceuticals targeting inflammation and microbial infections.

- Material Science : Due to its ethoxy groups influencing solubility and polarity, it could be utilized in designing new materials.

- Biotechnology : Investigating its role in enzyme modulation may provide insights into therapeutic strategies for metabolic diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-Diethoxyethyl)isonicotinamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution. A typical procedure involves reacting isonicotinamide with 2,2-diethoxyethyl chloride in methanol under reflux, followed by NaBH₄ reduction (for reductive amination). Reaction efficiency is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What spectroscopic methods are critical for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H and ¹³C NMR) is essential for confirming the ethylenedioxy and pyridine moieties. Key NMR signals include the diethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and pyridine protons (δ 7.5–8.7 ppm). High-resolution mass spectrometry (HR-MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 295.1652 for C₁₄H₂₂N₂O₃). Infrared spectroscopy (IR) confirms amide C=O stretching (~1650 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the diethoxy group. Use desiccants (e.g., silica gel) to avoid moisture. Handle in a fume hood with nitrile gloves and protective eyewear. Avoid contact with strong acids/bases, which may cleave the ether or amide bonds .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound in kinase inhibition studies?

- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Perform in vitro microsomal stability assays (e.g., liver microsomes + NADPH) to assess metabolic degradation. Compare with in vivo pharmacokinetic (PK) profiling (plasma half-life, AUC). Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity variations due to protein conformational changes in cellular environments. Validate with kinase activity assays (e.g., ADP-Glo™ for RAF inhibition) under physiological ATP concentrations .

Q. What strategies are employed to analyze the crystal structure and polymorphic forms of isonicotinamide derivatives, and how do they affect stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves polymorphic structures by analyzing unit cell parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions). Differential scanning calorimetry (DSC) identifies melting points and phase transitions. Form I (monoclinic) may exhibit higher thermodynamic stability than Form II (orthorhombic) due to tighter packing. Stability studies under accelerated conditions (40°C/75% RH) correlate polymorphic form degradation rates with intermolecular interactions .

Q. How does molecular docking contribute to understanding the interaction between this compound and target enzymes like SRPK or FAP?

- Methodological Answer : Docking (e.g., Schrödinger Glide) models the compound’s binding to SRPK’s ATP-binding pocket or fibroblast activation protein (FAP) active site. Key interactions include hydrogen bonds between the pyridine nitrogen and Ser/Thr residues, and hydrophobic contacts with diethoxy groups. Validate predictions with site-directed mutagenesis (e.g., Ala substitution of critical residues) and surface plasmon resonance (SPR) for binding affinity (KD) measurements .

Data Analysis & Contradiction Management

Q. How should researchers address low yields in the synthesis of this compound?

- Methodological Answer : Low yields may result from incomplete imine formation or side reactions. Optimize reaction stoichiometry (1:1.2 molar ratio of isonicotinamide to diethoxyethyl reagent) and temperature (60–70°C). Use anhydrous solvents (e.g., dried methanol) to suppress hydrolysis. Monitor intermediates via LC-MS. If NaBH₄ reduction is inefficient, switch to catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) for higher selectivity .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., wild-type vs. mutant enzymes). Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95). For time-dependent inhibition (TDI), apply the Kitz-Wilson method to estimate kinact and KI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.